6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c1-21-11-7-6-10(18-19-11)12(20)17-8-2-4-9(5-3-8)22-13(14,15)16/h2-7H,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUMVYDNCVCQNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Attachment of the Trifluoromethoxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trifluoromethoxyphenyl group reacts with a halogenated pyridazine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethoxy groups using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, methyl iodide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound exhibits several biological activities, including:
-
Inhibition of Enzymes
- Recent studies have indicated that this compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. In particular, it has shown selectivity for MAO-B, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease.
Activity IC50 (µM) Notes MAO-B Inhibition 0.013 Significant selectivity over MAO-A -
Cytotoxicity Studies
- The cytotoxic effects of the compound were assessed using various cell lines. Findings suggest low cytotoxicity, indicating a favorable therapeutic index for potential development as a therapeutic agent.
Cell Line IC50 (µM) Notes L929 Fibroblast Cells 120.6 Low cytotoxicity compared to standard drugs -
Anticancer Activity
- In vitro studies have demonstrated that the compound can inhibit tumor growth in various cancer models. Mechanistic studies suggest that it induces apoptosis in cancer cells by activating specific pathways involved in programmed cell death.
Neurodegenerative Disorders
A study conducted on the effects of the compound on neurodegeneration highlighted its potential as a therapeutic agent for Alzheimer's disease due to its MAO-B inhibition properties. The study reported significant improvements in cognitive function in animal models treated with the compound.
Cancer Models
In a controlled study involving breast cancer models, treatment with the compound resulted in a marked reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and inhibition of cell proliferation pathways.
Inflammatory Diseases
Research on murine models of rheumatoid arthritis showed that administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating autoimmune conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide.
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |
| Methoxy | High | 0.013 | Critical for MAO-B inhibition |
| Pyridazine Moiety | Essential | - | Provides structural stability |
Mechanism of Action
The mechanism of action of 6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Substituent Effects on Activity
- Trifluoromethoxy Phenyl Groups : Common in all listed compounds, this group enhances membrane permeability and resistance to oxidative metabolism. In Q203, it contributes to target binding in mycobacterial F-ATP synthase , while in HCV inhibitors, it stabilizes interactions with the NS5B polymerase .
- Methoxy vs.
- Piperazine/Sulfonyl Modifications : Compounds with piperazine-sulfonyl motifs (e.g., ) exhibit enhanced potency, likely due to increased conformational rigidity and interactions with enzymatic pockets.
Pharmacokinetic and Physicochemical Properties
Target Selectivity
- The target compound lacks the sulfonyl or piperidine extensions seen in Q203 or HCV inhibitors , suggesting a narrower target profile. Its simpler structure may favor optimization for specific enzyme binding without off-target effects.
Biological Activity
6-Methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H10F3N3O3. Its structure features a pyridazine ring, a methoxy group, and a trifluoromethoxy-substituted phenyl group, which may influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H10F3N3O3 |
| Molecular Weight | 303.23 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Similar compounds have demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, suggesting potential applications in treating tuberculosis.
Target Pathways
- Antimicrobial Activity : The compound's structural features may allow it to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Anti-inflammatory Effects : Compounds with similar structures have been shown to exhibit anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes .
Pharmacological Studies
Research has indicated that derivatives of pyridazine compounds exhibit various pharmacological activities. For instance, some studies have evaluated the cytotoxicity of related compounds on HEK-293 (human embryonic kidney) cells, revealing their potential safety profile for further development.
Case Studies
- Anti-tubercular Activity : In vitro studies have shown that certain pyridazine derivatives significantly inhibit the growth of M. tuberculosis, making them candidates for further drug development aimed at combating tuberculosis.
- Anti-inflammatory Activity : Recent evaluations of similar compounds indicate promising anti-inflammatory effects, with some exhibiting IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Research Findings
Recent literature highlights the synthesis and evaluation of various derivatives based on the pyridazine framework. Key findings include:
- Selectivity Index : Some derivatives displayed a high selectivity index for COX-2 inhibition over COX-1, suggesting a reduced risk of gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Safety Profiles : Histopathological studies in animal models showed minimal toxic effects in major organs, indicating that these compounds may be safe for clinical use .
Q & A
Q. How do solvent polarity and reaction medium affect regioselectivity in intermediate formation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
